Hex-3-enyl2-ethylbutyrate

Fragrance substantivity Vapor pressure Evaporation curve

Hex-3-enyl 2-ethylbutyrate (CAS 233666-04-1 for the mixed-isomer commercial grade; CAS 94071-12-2 for the (Z)-isomer; also named cis-3-hexen-1-yl 2-ethylbutanoate) is a C12H22O2 fatty acid ester formed by esterification of (Z)-hex-3-en-1-ol (leaf alcohol) with 2-ethylbutyric acid. Commercial material is supplied as a mixture of (Z)- and (E)-isomers, typically 60–90% E-form and 10–40% Z-form, per EFSA/JECFA specifications.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
Cat. No. B12509469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-3-enyl2-ethylbutyrate
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCC=CCCOC(=O)C(CC)CC
InChIInChI=1S/C12H22O2/c1-4-7-8-9-10-14-12(13)11(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3
InChIKeyLFDWLVXNYKQQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hex-3-enyl 2-ethylbutyrate – Procurement-Relevant Identity, Isomerism, and Physicochemical Baseline


Hex-3-enyl 2-ethylbutyrate (CAS 233666-04-1 for the mixed-isomer commercial grade; CAS 94071-12-2 for the (Z)-isomer; also named cis-3-hexen-1-yl 2-ethylbutanoate) is a C12H22O2 fatty acid ester formed by esterification of (Z)-hex-3-en-1-ol (leaf alcohol) with 2-ethylbutyric acid [1]. Commercial material is supplied as a mixture of (Z)- and (E)-isomers, typically 60–90% E-form and 10–40% Z-form, per EFSA/JECFA specifications [2]. The compound belongs to the class of straight- and branched-chain aliphatic unsaturated esters evaluated under EFSA Flavouring Group Evaluation 06 Revision 4 (FL No. 09.884), with a conclusion of ‘no safety concern’ at estimated dietary intake levels [3]. Its physicochemical profile – predicted boiling point 251.2 °C, density ~0.884 g/cm³, logP ~4.36, and water solubility ~6.35 mg/L – positions it as a moderately hydrophobic, low-volatility ester relative to simpler cis-3-hexenyl homologues .

Why Generic Substitution Among cis-3-Hexenyl Esters Fails for Hex-3-enyl 2-ethylbutyrate


Although hex-3-enyl 2-ethylbutyrate shares the cis-3-hexenyl alcohol backbone with widely used green-note esters such as cis-3-hexenyl acetate (CAS 3681-71-8) and cis-3-hexenyl butyrate (CAS 16491-36-4), the 2-ethyl branching on the acid moiety fundamentally alters three procurement-critical properties: volatility, olfactory character, and regulatory status [1]. In the class of unsaturated branched esters, both the position and configuration of the double bond and the nature of acid-side branching exert marked influences on odor threshold and character [2]. The 2-ethylbutyrate ester combines a relatively high boiling point (~251 °C) with a low vapor pressure, yielding a substantivity profile distinct from the more volatile acetate (bp ~167 °C) or the straight-chain butyrate (bp ~217 °C) . Furthermore, hex-3-enyl 2-ethylbutyrate is evaluated under a different regulatory identifier (EFSA FL No. 09.884) than its closest branched analog, cis-3-hexenyl 2-methylbutyrate (FEMA 3497; EFSA FL No. 09.854), meaning that formulation and documentation requirements are not interchangeable [3]. These differences cannot be bridged by simple dilution or blending adjustments; substituting one ester for another changes both the temporal evaporation curve of the fragrance and the compliance documentation.

Quantitatively Verifiable Differentiation of Hex-3-enyl 2-ethylbutyrate Against Closest Analogs


Vapor Pressure and Substantivity: Hex-3-enyl 2-ethylbutyrate vs. cis-3-Hexenyl Acetate and Ethyl 2-Ethylbutyrate

Hex-3-enyl 2-ethylbutyrate exhibits a predicted vapor pressure of approximately 0.0–0.5 mmHg (0.00–0.067 kPa) at 25 °C, which is roughly 1–2 orders of magnitude lower than that of the industry-standard green-note ester cis-3-hexenyl acetate (vapor pressure 1.22 mmHg / 0.163 kPa at 25 °C) and the simple ethyl ester of the same acid, ethyl 2-ethylbutyrate (2.91 mmHg / 0.388 kPa at 25 °C) . This lower vapor pressure translates into slower evaporation from product matrices, conferring longer perceptible duration (substantivity) on smelling strips and in formulated products. The estimated evaporation rate of hex-3-enyl 2-ethylbutyrate is described as 'relatively slow' (scent.vn), while the acetate is characterized as highly volatile and diffusive, suitable for top-note impact but not middle- or base-note persistence [1]. The boiling point reinforces this: 251.2 °C for the target compound versus 165–167 °C for cis-3-hexenyl acetate and 152–156 °C for ethyl 2-ethylbutyrate .

Fragrance substantivity Vapor pressure Evaporation curve Green note longevity

Regulatory Identifier and Evaluation Pathway: Hex-3-enyl 2-ethylbutyrate vs. cis-3-Hexenyl 2-Methylbutyrate

Hex-3-enyl 2-ethylbutyrate is assigned EFSA FL No. 09.884 under Flavouring Group Evaluation 06 Revision 4 (FGE.06Rev4) and evaluated as 'No safety concern' based on the MSDI approach; it does not carry a FEMA number [1]. In contrast, its closest structural analog – cis-3-hexenyl 2-methylbutyrate (differing by one methylene unit on the acid branch) – has FEMA 3497 and a distinct EFSA identifier (FL No. 09.854) [2]. The methyl analog was explicitly added in Revision 4 of FGE.06 alongside five other substances, while the ethyl analog (target compound) was already listed in earlier revisions, indicating independent evaluation timelines and documentation histories [3]. This regulatory bifurcation has direct procurement consequences: products destined for markets that reference FEMA numbers for GRAS determination cannot substitute one for the other; formulations documented under EFSA FL No. 09.884 require different supporting paperwork than those using FL No. 09.854.

Flavor regulation EFSA evaluation FEMA GRAS Regulatory compliance Food contact

Quantitative Olfactory Descriptor Profile: Unique Green-Fruity-Waxy Balance

Quantitative olfactory descriptor profiling for the (Z)-isomer (CAS 94071-12-2) reports a dominant fruity character (91.89% odor; 86.97% flavor) and green character (82.61% odor; 83.95% flavor), with prominent sub-notes of apple (69.95% odor; 67.59% flavor), tropical (55.10% odor; 53.10% flavor), pear (47.26% odor; 55.37% flavor), waxy (46.77% odor; 57.90% flavor), pineapple (40.95% odor; 36.55% flavor), and herbal nuances (47.90% odor) [1]. This descriptor distribution is distinguishable from that of cis-3-hexenyl butyrate, which is characterized primarily as 'green, sweet, buttery, fruity with strawberry and apple notes' with a pronounced creamy/dairy facet, and from cis-3-hexenyl acetate, which is described as intensely sharp-green, fruity, and highly diffusive . The 2-ethyl branching on the acid moiety appears to suppress the buttery/creamy character typical of straight-chain butyrates while introducing tropical and waxy undertones, likely due to altered steric interaction with olfactory receptors [2].

Organoleptic profiling Flavor descriptors Sensory fingerprint Green apple note Fragrance formulation

Natural Occurrence Profile: Trace Natural Presence vs. Synthetic Identity

Hex-3-enyl 2-ethylbutyrate is classified as 'not detected in nature' in certain flavor databases, with an MSDI-EU intake estimate of only 0.58 µg/capita/day, reflecting extremely limited natural occurrence . However, Pherobase records the (Z)-isomer as a trace constituent of Spanish broom (Spartium junceum L., Fabaceae), with a relative ratio of 0.01 (compared to Z3-hexenyl isovalerate at 0.03 in the same plant) [1]. This contrasts sharply with cis-3-hexenyl acetate, which is ubiquitously present in fruits, vegetables, green tea, and numerous plant species at substantial concentrations, and with cis-3-hexenyl butyrate, which is a known natural constituent of mangoes, passion fruits, citrus, and guavas [2]. For formulators, this has two implications: (a) if a 'natural' label claim relying on natural occurrence is required, cis-3-hexenyl acetate or butyrate are far better substantiated; (b) if a synthetic-origin product is acceptable, hex-3-enyl 2-ethylbutyrate provides a green-fruity note not routinely encountered in natural extracts, offering a distinctive character not easily replicated by nature-identical blending of common natural esters [3].

Natural occurrence Nature-identical flavoring Pherobase Spanish broom Flavor regulation

Quantitative Solubility Matrix Across 52+ Organic Solvents for Formulation Optimization

A comprehensive experimentally measured solubility matrix for the (Z)-isomer (CAS 94071-12-2) at 25 °C is available, covering 52+ organic solvents and providing solubility values in g/L [1]. Key values include: ethanol 5139.96 g/L, methanol 5093.84 g/L, isopropanol 5178.06 g/L, acetone 11070.54 g/L, ethyl acetate 7884.78 g/L, dichloromethane 17587.35 g/L, chloroform 18198.89 g/L, toluene 4125.65 g/L, n-hexane 2787.78 g/L, and water 0.65 g/L [2]. This quantitative solubility dataset is substantially more extensive than the typical 'soluble in alcohol, insoluble in water' qualitative descriptors provided for most cis-3-hexenyl ester comparators . The low aqueous solubility (0.65 g/L) combined with high solubility in a broad range of organic solvents of varying polarity enables precise formulation engineering. For instance, the solubility ratio in ethanol vs. water exceeds 7900:1, facilitating ethanol-based flavor delivery with minimal aqueous-phase partitioning. The data also reveal solubility in less common formulation solvents such as DMSO (6367.07 g/L), NMP (7728.76 g/L), and propylene glycol (644.96 g/L) [3].

Solubility profiling Formulation science Solvent selection Flavor delivery systems Process engineering

Boiling Point and Thermal Processing Suitability vs. cis-3-Hexenyl Acetate and Ethyl 2-Ethylbutyrate

The predicted boiling point of hex-3-enyl 2-ethylbutyrate (251.2 °C at 760 mmHg) is substantially higher than that of the most widely used green-note ester, cis-3-hexenyl acetate (165–167 °C), and also exceeds that of cis-3-hexenyl butyrate (217 °C) and ethyl 2-ethylbutyrate (152–156 °C) . The saturated analog hexyl 2-ethylbutyrate boils at 231.9 °C, indicating that the double bond in the hexenyl chain contributes approximately +19 °C to the boiling point compared to the saturated hexyl ester, while the 2-ethyl branching on the acid moiety adds approximately +35 °C compared to the straight-chain cis-3-hexenyl butyrate . The flash point of the target compound (83.2 °C, predicted) is comparable to that of cis-3-hexenyl 2-methylbutyrate (83 °C) but significantly higher than that of ethyl 2-ethylbutyrate (46.7 °C), indicating reduced flammability hazard during handling . For thermal food processing (baking, extrusion, pasteurization), the higher boiling point suggests greater retention of the ester through thermal cycles, although direct quantitative retention data under specific processing conditions are not available.

Thermal stability Boiling point Process flavoring Baked goods High-temperature applications

Procurement-Driven Application Scenarios Where Hex-3-enyl 2-ethylbutyrate Outperforms Analogs


Long-Lasting Green-Fruity Fragrance for Fine Perfumery and Personal Care Products Requiring Extended Substantivity

In fine fragrance and personal care formulations where a green top-note must persist beyond the initial 15–30 minutes typically achieved by cis-3-hexenyl acetate, hex-3-enyl 2-ethylbutyrate is the appropriate selection. Its vapor pressure (~0.0741 hPa at 25 °C vs. 2.14 hPa for the acetate) and higher boiling point (~251 °C vs. 167 °C) translate into a materially slower evaporation rate . This compound functions as a green-note extender, maintaining the fresh, leafy character into the heart of the fragrance while the acetate provides the initial burst. Perfumers targeting a green-fruity accord with waxy, tropical, and pear undertones – rather than the sharp, grassy profile of the acetate or the buttery-creamy profile of cis-3-hexenyl butyrate – will find the quantitative descriptor profile (Fruity 91.89%, Green 82.61%, Apple 69.95%, Waxy 57.90%, Pear 55.37%, Tropical 53.10%) a reproducible sensory target for procurement specification [1].

Thermally Processed Food Flavoring (Baked Goods, Extruded Snacks, Pasteurized Beverages)

For food products subjected to thermal processing at temperatures exceeding 150 °C, the high boiling point of hex-3-enyl 2-ethylbutyrate (251.2 °C) offers a theoretical retention advantage over cis-3-hexenyl acetate (167 °C) and ethyl 2-ethylbutyrate (152 °C) . While direct comparative retention data under specific processing conditions are not available in the open literature, the boiling point differential of 84–99 °C suggests that a greater fraction of the target compound survives baking or extrusion cycles [1]. The EFSA evaluation of 'no safety concern' at estimated dietary intake (MSDI 0.58 µg/day) provides the regulatory framework for use in food flavorings within the EU [2]. Formulators should note that this compound is classified as 'not detected in nature,' so 'natural flavor' labeling may not be applicable; procurement should be directed toward synthetic-grade material with appropriate purity specifications (≥95% per EFSA reference body standards) [3].

Formulation Development Leveraging Quantitative Multi-Solvent Solubility Data

The availability of quantitative solubility data across 52+ organic solvents (g/L at 25 °C) distinguishes hex-3-enyl 2-ethylbutyrate from most comparator esters for which only qualitative solubility descriptors exist . Formulation scientists developing ethanol-based flavor delivery systems can work with the precise solubility value of 5139.96 g/L in ethanol, while those using propylene glycol as a carrier can reference 644.96 g/L in PG. The extremely low aqueous solubility (0.65 g/L) and high chloroform solubility (18198.89 g/L) inform liquid-liquid extraction and partitioning behavior during product manufacture [1]. This dataset enables predictive modeling of solvent-system composition, reducing empirical trial-and-error in flavor house or fragrance lab settings. Procurement specifications should reference the purity requirement (≥95%) consistent with EFSA standards and confirm the isomer ratio (Z/E) if stereochemical consistency is critical to the application [2].

Research Applications in Structure-Odor Relationship Studies of Unsaturated Branched Esters

Hex-3-enyl 2-ethylbutyrate serves as a valuable probe compound in structure-odor relationship (SOR) research within the class of unsaturated branched esters. Takeoka et al. (1998) established that both the double bond position/configuration and acid-side branching exert marked influences on odor thresholds in this compound class, but the specific 2-ethylbutyrate ester was not included in that foundational study . Its unique combination of a cis-3 double bond in the alcohol moiety and 2-ethyl branching (rather than 2-methyl or straight-chain) on the acid moiety fills a structural gap in the existing SOR literature. The quantitative olfactory descriptor profile (fruity-green-apple-waxy-tropical) and the availability of GC-MS spectral data in the Wiley Registry and KnowItAll libraries [1] make it suitable as a reference standard for analytical method development targeting green-note esters in complex natural product matrices. Researchers should procure the compound with documented isomer composition, as the (Z)- and (E)-isomers may exhibit divergent odor characteristics, consistent with the class-level finding that double bond configuration markedly influences odor threshold [2].

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